molecular formula C10H20N2O B13309152 2-Amino-2-(3-ethylcyclohexyl)acetamide

2-Amino-2-(3-ethylcyclohexyl)acetamide

Cat. No.: B13309152
M. Wt: 184.28 g/mol
InChI Key: GXARCVSGTRBQPT-UHFFFAOYSA-N
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Description

2-Amino-2-(3-ethylcyclohexyl)acetamide is a cyclohexane-based acetamide derivative characterized by a 3-ethyl-substituted cyclohexyl backbone and an acetamide functional group. The compound’s molecular formula is inferred as C₁₀H₂₀N₂O (molecular weight: ~184.28 g/mol), with the ethyl group enhancing lipophilicity compared to its methyl-substituted counterpart .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-2-(3-ethylcyclohexyl)acetamide

InChI

InChI=1S/C10H20N2O/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)

InChI Key

GXARCVSGTRBQPT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)C(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-ethylcyclohexyl)acetamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-ethylcyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamides .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethyl vs. Methyl Cyclohexyl Groups : The ethyl substituent in the target compound increases its hydrophobic character compared to the methyl analog (). This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Thiophene and Chlorobenzoyl Moieties : The compound in incorporates a thiophene ring and chlorobenzoyl group, enabling π-π stacking and halogen bonding—features critical for receptor affinity in drug design .

Pharmacological Implications

  • Cyclohexyl Acetamides : The cyclohexyl backbone in both the ethyl and methyl analogs provides conformational rigidity, which may enhance selectivity in target binding compared to flexible alkyl chains.
  • Heterocyclic Derivatives : The thiophene-containing compound () demonstrates the importance of aromatic systems in modulating bioactivity, a property absent in the purely aliphatic cyclohexyl derivatives.

Biological Activity

2-Amino-2-(3-ethylcyclohexyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its effects at the molecular level can provide insights into its therapeutic applications, particularly in the modulation of various biological pathways.

  • Chemical Formula: C10H17N
  • Molecular Weight: 169.25 g/mol
  • CAS Number: 1171331-39-7

The biological activity of this compound primarily involves its interaction with specific receptor systems and enzymes. Research indicates that it may act as an allosteric modulator, influencing the activity of proteins involved in critical cellular processes.

Biological Activity Overview

Recent studies have focused on the compound's effects on various biological targets:

  • Protein Methyltransferases:
    • The compound has shown potential in inhibiting protein arginine methyltransferase 3 (PRMT3), which is involved in ribosomal maturation and has implications in cancer biology. Inhibition of PRMT3 can lead to reduced tumorigenesis and altered gene expression profiles associated with cancer progression .
  • Dopamine Receptors:
    • Preliminary data suggest that this compound may influence dopamine receptor activity, particularly in the context of addiction and neuropsychiatric disorders. Its selective action could modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for conditions like depression and schizophrenia .
  • Cell Proliferation:
    • Studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines, suggesting a role in anticancer therapies. This effect appears to be mediated through pathways that regulate cell cycle progression and apoptosis .

Data Table: Biological Activity Summary

TargetEffectReference
PRMT3Inhibition (IC50 ~10 nM)
Dopamine ReceptorsModulation of signaling
Cancer Cell LinesInhibition of proliferation

Case Studies

Case Study 1: PRMT3 Inhibition
A study conducted on various analogs of this compound demonstrated significant inhibition of PRMT3 activity, with IC50 values ranging from 10 to 36 nM. This inhibition correlated with reduced expression of genes associated with tumor growth, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Neuropharmacological Effects
In vivo studies using rodent models indicated that administration of this compound resulted in alterations in behavior consistent with dopaminergic modulation. These findings suggest its potential utility in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease and addiction .

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